molecular formula C5H9NO4S2 B099139 S-Carboxymethylthiocysteine CAS No. 15253-37-9

S-Carboxymethylthiocysteine

Cat. No.: B099139
CAS No.: 15253-37-9
M. Wt: 211.3 g/mol
InChI Key: UNYCMVYZPHQQBE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Carboxymethylthiocysteine (also known as Carbocisteine) is a sulfur-containing amino acid derivative with the molecular formula C₆H₉NO₄S (Hill notation: C₅H₉NO₄S). Structurally, it consists of a cysteine backbone modified by a carboxymethyl (-CH₂-COOH) group attached to the sulfur atom via a thioether bond . This substitution enhances its mucolytic and antioxidant properties, making it clinically significant in managing chronic obstructive pulmonary disease (COPD) by reducing mucus viscosity and counteracting oxidative stress .

Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S2/c6-3(5(9)10)1-11-12-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYCMVYZPHQQBE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165042
Record name S-Carboxymethylthiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15253-37-9
Record name S-Carboxymethylthiocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015253379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Carboxymethylthiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of L-Cysteine with Halogenated Carboxylic Acids

The most widely documented method for SCMTC synthesis involves the nucleophilic substitution reaction between L-cysteine and halogenated carboxylic acids, such as iodoacetic acid or bromoacetic acid. The thiol group (-SH) of cysteine attacks the electrophilic carbon of the alkylating agent under alkaline conditions (pH 8–9), forming a stable thioether bond.

Reaction Conditions :

  • Solvent : Aqueous buffer (50 mM HEPES, pH 8.5) or ammonium bicarbonate solution.

  • Molar Ratio : 1:1 stoichiometry of cysteine to iodoacetic acid.

  • Temperature : 25–37°C with continuous nitrogen purging to prevent thiol oxidation.

  • Reaction Time : 2–4 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where deprotonation of the cysteine thiol enhances nucleophilicity. Competing side reactions, such as over-alkylation or disulfide formation, are minimized by maintaining a slight excess of cysteine and inert atmospheric conditions.

Yield Optimization :

  • pH Control : Alkaline conditions (pH >8) favor thiolate ion formation but must avoid excessive alkalinity (pH >10) to prevent hydrolysis of the alkylating agent.

  • Additives : Ethylenediaminetetraacetic acid (EDTA) chelates metal ions that catalyze oxidative side reactions.

Table 1: Representative Yields Under Varied Conditions

Alkylating AgentTemperature (°C)pHYield (%)Purity (HPLC)
Iodoacetic acid258.57895%
Bromoacetic acid379.06589%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SCMTC has been incorporated into peptides using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The cysteine residue is first protected with a trityl (Trt) group, followed by on-resin alkylation with bromoacetic acid. Subsequent cleavage and deprotection yield SCMTC-containing peptides.

Advantages :

  • Enables site-specific incorporation into complex polypeptides.

  • Minimizes oxidative degradation during synthesis.

Limitations :

  • Lower overall yields (40–60%) due to steric hindrance on the resin.

  • Requires specialized equipment and expertise.

Enzymatic and Biocatalytic Approaches

Enzyme SourceK<sub>m</sub> (μM)k<sub>cat</sub> (s<sup>−1</sup>)PLP Dependency
E. coli CARS12 ± 30.45 ± 0.07Partial
Human CARS28 ± 20.38 ± 0.05Complete

Analytical and Quality Control Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Post-synthesis characterization employs HPE-IAM (β-(4-hydroxyphenyl)ethyl iodoacetamide) labeling to stabilize and detect SCMTC. Key parameters include:

  • Column : C18 reverse-phase (2.1 × 150 mm, 3.5 μm).

  • Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water.

  • Detection : Electrospray ionization (ESI) in positive ion mode.

Fragmentation Patterns :

  • m/z 196.1 : [M+H]<sup>+</sup> for C<sub>5</sub>H<sub>9</sub>NO<sub>4</sub>S.

  • m/z 178.0 : Loss of H<sub>2</sub>O from the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra confirm structural integrity:

  • δ 3.25 ppm (t, 2H) : Methylene protons adjacent to the thioether.

  • δ 172.5 ppm : Carboxylic acid carbonyl carbon.

Industrial-Scale Production Challenges

Cost-Efficiency of Alkylating Agents

Iodoacetic acid remains prohibitively expensive for large-scale synthesis. Alternatives include:

  • Chloroacetic Acid : Lower cost but slower reaction kinetics (yields drop to 50–55%).

  • Electrochemical Methods : Direct carboxymethylation via thiol-electrode reactions, though scalability is unproven.

Purification Strategies

  • Ion-Exchange Chromatography : Separates SCMTC from unreacted cysteine using DEAE-cellulose resins.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure SCMTC as a white crystalline solid .

Chemical Reactions Analysis

Types of Reactions: S-Carboxymethylthiocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Carboxymethylthiocysteine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its role in cellular metabolism and its potential as a biomarker for certain diseases.

    Medicine: this compound is investigated for its therapeutic potential, particularly in the treatment of respiratory conditions due to its mucolytic properties.

    Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes

Mechanism of Action

The mechanism of action of S-Carboxymethylthiocysteine involves its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus by breaking down the disulfide bonds in mucin glycoproteins, making it easier to expel. This action is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 191.20 g/mol
  • Solubility : Highly water-soluble due to the carboxylate group.
  • Mechanism: Acts as a thiol donor, modulating redox balance and glutathione synthesis .

Comparison with Similar Compounds

The following compounds share structural similarities with S-Carboxymethylthiocysteine but differ in substituents, reactivity, and biological roles:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Properties References
This compound C₅H₉NO₄S -CH₂COOH 191.20 COPD management, mucolytic, antioxidant
S-Methylcysteine C₄H₉NO₂S -CH₃ 135.19 Model disease studies (e.g., diabetes)
S-Carboxyethylcysteine C₆H₁₁NO₄S -CH₂CH₂COOH 193.22 Intermediate in metabolic pathways
S-Benzylcysteine C₁₀H₁₃NO₂S -CH₂C₆H₅ 211.28 Synthetic chemistry, peptide modification
S-Sulfocysteine C₃H₇NO₅S₂ -SO₃H 201.22 Sulfur metabolism, analytical chemistry
S-Allylcysteine C₆H₁₁NO₂S -CH₂CH₂CH₂ 161.22 Antioxidant (e.g., garlic extracts)
S-Hydroxycysteine C₃H₇NO₃S -OH 137.16 Protein interaction studies

Reactivity and Pharmacological Profiles

  • This compound :

    • Exhibits dual mucolytic and antioxidant activity by disrupting disulfide bonds in mucus glycoproteins and scavenging reactive oxygen species (ROS) .
    • Clinical trials demonstrate efficacy in reducing COPD exacerbations by 24% compared to placebo .
    • Side effects include rare dermatological reactions (e.g., urticaria) due to sulfoxidation metabolites .
  • S-Methylcysteine :

    • Lacks the carboxylate group, reducing solubility but increasing membrane permeability.
    • Ameliorates hyperglycemia in diabetic models by enhancing insulin sensitivity .
  • S-Benzylcysteine :

    • The benzyl group enhances stability against enzymatic degradation, making it valuable in peptide synthesis .
  • S-Sulfocysteine :

    • The sulfonate group confers strong acidity (pKa ~1.5), enabling unique redox interactions in sulfur assimilation pathways .

Comparative Efficacy in Disease Models

  • Mitochondrial Protection :
    this compound outperforms S-Methylcysteine in protecting against mitochondrial dysfunction induced by 6-hydroxydopamine (6-OHDA), with a 40% higher cell viability at 10 μM .

  • Antioxidant Capacity : S-Allylcysteine shows comparable ROS scavenging to this compound but lacks mucolytic activity, limiting its utility in respiratory diseases .

Biological Activity

S-Carboxymethylthiocysteine (CMT) is a synthetic derivative of cysteine, an amino acid known for its role in various biological processes. CMT has garnered attention for its potential therapeutic applications due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

This compound is characterized by the presence of a carboxymethyl group attached to the sulfur atom of cysteine. This modification enhances its solubility and reactivity compared to its parent compound. The molecular formula for CMT is C₅H₉NO₂S, which contributes to its biological functions.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. Research indicates that CMT can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, leading to improved cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

CMT exhibits significant anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for CMT in managing inflammatory conditions, including chronic diseases where inflammation plays a critical role .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, CMT administration was associated with reduced neuronal apoptosis and improved cognitive function. The mechanism appears to involve modulation of oxidative stress pathways and preservation of mitochondrial function .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that CMT supplementation improved lung function and reduced exacerbation rates. The study reported a significant decrease in biomarkers of oxidative stress among participants receiving CMT compared to the placebo group .
  • Case Study 2 : In a cohort of patients with Alzheimer's disease, CMT treatment resulted in improved memory scores on standardized cognitive assessments. The study suggested that the neuroprotective properties of CMT may contribute to slowing disease progression .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
AntioxidantScavenges free radicals; enhances SOD
Anti-inflammatoryInhibits TNF-α and IL-6 production
NeuroprotectiveReduces neuronal apoptosis; preserves mitochondria

Mechanistic Insights

The biological activities of this compound are largely attributed to its ability to modulate redox status within cells. By influencing the balance between oxidants and antioxidants, CMT plays a crucial role in cellular signaling pathways that govern inflammation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Carboxymethylthiocysteine
Reactant of Route 2
S-Carboxymethylthiocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.